Cas no 5470-88-2 (Methanone,(4-methyl-1-piperidinyl)phenyl-)

Methanone,(4-methyl-1-piperidinyl)phenyl- structure
5470-88-2 structure
Product Name:Methanone,(4-methyl-1-piperidinyl)phenyl-
CAS-nummer:5470-88-2
MF:C13H17NO
MW:203.280183553696
CID:387332
PubChem ID:231563
Update Time:2025-04-19

Methanone,(4-methyl-1-piperidinyl)phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Methanone,(4-methyl-1-piperidinyl)phenyl-
    • 1-(4-methoxybenzoyl)-2-benzoylhydrazine
    • 1-(p-anisoyl)-2-benzoyl hydrazide
    • 1-benzoyl-2-(4-methoxybenzoyl)hydrazine
    • 1-benzoyl-4-methyl-piperidine
    • 1-benzoyl-4-methylpiperidine-4-carboxylic acid
    • 2-(4-methoxybenzoyl)benzhydrazide
    • AC1L71OB
    • N-benzoyl-4
    • N-benzoyl-4-fluoro-phenylalanine
    • N-benzoyl-4-methyl isonipecotic acid
    • N-Benzoyl-N'-(4-methoxy-benzoyl)-hydrazin
    • N-benzoyl-N'-(4-methoxy-benzoyl)-hydrazine
    • Oprea1_358496
    • (4-methylpiperidin-1-yl)(phenyl)methanone
    • AKOS002984225
    • CHEMBL155768
    • (4-methylpiperidin-1-yl)-phenylmethanone
    • 1-benzoyl-4-methylpiperidine
    • DTXSID90970006
    • NSC-27996
    • BIM-0009442.P001
    • SMSF0005228
    • CB12124
    • CBMicro_009359
    • SCHEMBL436168
    • BDBM50008581
    • AE-562/40017934
    • (4-Methyl-piperidin-1-yl)-phenyl-methanone
    • NSC27996
    • 5470-88-2
    • Inchi: 1S/C13H17NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
    • InChI-sleutel: BAXKIBHBAJDALN-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=CC=1)N1CCC(C)CC1

Berekende eigenschappen

  • Exacte massa: 203.13111
  • Monoisotopische massa: 203.131014166g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 1
  • Complexiteit: 213
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 20.3Ų

Experimentele eigenschappen

  • PSA: 20.31
  • LogboekP: 2.49660
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